(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
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Overview
Description
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4,5-dimethylbenzo[d]thiazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylphenyl)methanone: Similar structure but different substitution pattern on the phenyl ring.
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)ethanone: Similar structure but different carbonyl group.
Uniqueness
The uniqueness of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone lies in its specific substitution pattern and the presence of both thiazole and piperazine rings. This combination imparts unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
1170114-46-1 |
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Molecular Formula |
C22H25N3OS |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C22H25N3OS/c1-14-11-15(2)13-18(12-14)21(26)24-7-9-25(10-8-24)22-23-20-17(4)16(3)5-6-19(20)27-22/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
YHCVSUHMRRJYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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